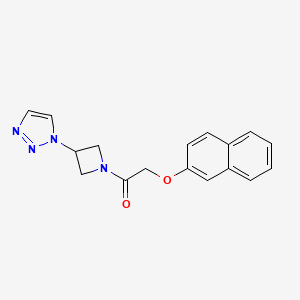

1-(3-(1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)-2-(萘-2-氧基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

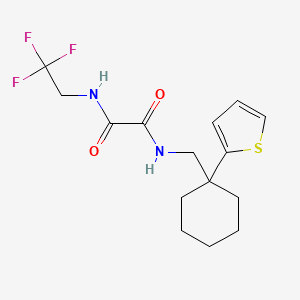

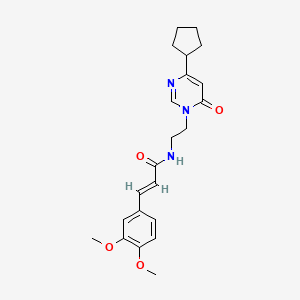

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinyl triazole ethers and has been synthesized using various methods.

科学研究应用

抗癌活性

- 3-[(4-甲氧苯基)氨基]丙烷肼的 novel 衍生物,包括具有萘部分的化合物,显示出显著的抗氧化和抗癌活性。它们对人神经胶质瘤和三阴性乳腺癌细胞系进行了细胞毒性测试,确定了具有作为抗癌剂进一步开发潜力的化合物 (Tumosienė 等人,2020)。

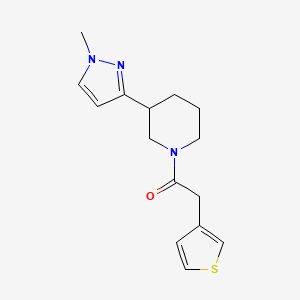

- 一系列连接到 1,2,3-1H-三唑的 1,2-萘醌对癌细胞系表现出优异的细胞毒活性,表明 1,2,3-1H-三唑部分中的芳香取代基对于增强细胞毒活性很重要 (Chipoline 等人,2018)。

- 合成的氨基萘醌-1,2,3-三唑杂化物对各种癌细胞系表现出良好的细胞毒性潜力,一些化合物显示出高活性和诱导 MCF-7 细胞的 G0/G1 期细胞周期停滞 (Gholampour 等人,2019)。

抗菌活性

- 合成了酰胺-醚连接的 1,4-二取代 1,2,3-三唑,并对各种细菌和真菌菌株表现出显着的抗菌活性。一些化合物显示出优异的抗菌潜力,而另一些化合物则表现为有效的杀菌剂 (Kaushik 等人,2017)。

酶抑制

- 设计了一系列 1-芳基-2-(1H-咪唑-1-基/1H-1,2,4-三唑-1-基)乙酮及其衍生物作为血红素加氧酶抑制剂。具有特定芳香部分的化合物对血红素加氧酶表现出有效的抑制作用,突出了它们在药理和治疗应用中的潜力 (Roman 等人,2010)。

作用机制

Target of Action

The primary target of the compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone, also known as 2-naphthalen-2-yloxy-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone, is the enzyme cytochrome P450 lanosterol 14α-demethylase of C. albicans . This enzyme plays a vital role in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Mode of Action

The compound interacts with its target, cytochrome P450 lanosterol 14α-demethylase, by binding to its active site . This interaction inhibits the enzyme’s function, thereby disrupting the biosynthesis of ergosterol . The disruption of ergosterol biosynthesis leads to changes in the fungal cell membrane, affecting its integrity and function .

Biochemical Pathways

The inhibition of cytochrome P450 lanosterol 14α-demethylase by 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone affects the ergosterol biosynthesis pathway . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. Its depletion leads to altered cell membrane properties, affecting the function of membrane-bound enzymes and disrupting the cell’s ability to regulate its internal environment .

Pharmacokinetics

It is suggested that the triazole ring in the compound exhibits better chemical stability in biological environments, which could improve its pharmacokinetic and toxicity properties .

Result of Action

The result of the action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is the disruption of fungal cell membrane integrity and function due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cells, thereby exhibiting antifungal activity .

Action Environment

The action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can be influenced by environmental factors. For instance, the occurrence of fungal infections has risen significantly in recent years due to changes in the environment as well as global climate change . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment .

属性

IUPAC Name |

2-naphthalen-2-yloxy-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-17(20-10-15(11-20)21-8-7-18-19-21)12-23-16-6-5-13-3-1-2-4-14(13)9-16/h1-9,15H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQUSNWHPFERRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC3=CC=CC=C3C=C2)N4C=CN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)

![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)

![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)

![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)